4-(4-Aminobutyl)-2,6-dimethoxyphenol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Aminobutyl)-2,6-dimethoxyphenol;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an aminobutyl group attached to a dimethoxyphenol core, with a hydrochloride salt form enhancing its solubility and stability.
Mechanism of Action
Target of Action
The compound 4-(4-Aminobutyl)-2,6-dimethoxyphenol;hydrochloride, also known as Agmatine , primarily targets neurotransmitter systems, ion channels, nitric oxide (NO) synthesis, and polyamine metabolism . It has been found to modulate the NMDA, alpha-2, serotonin, opioid, and imidazoline receptors .
Mode of Action
Agmatine exerts its effects by weakly inhibiting the enzymes involved in the uptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft, thereby prolonging their duration of action within the neuronal synapse . It also blocks nitric oxide synthesis by reducing the nitric oxide synthase -2 (NOS-2) protein in astroglial cells and macrophages .
Biochemical Pathways
Agmatine is a cationic amine formed by the decarboxylation of L-arginine by the mitochondrial enzyme arginine decarboxylase . Its degradation mainly occurs by hydrolysis, catalyzed by agmatinase into urea and putrescine, the diamine precursor of polyamine biosynthesis . An alternative pathway, mainly in peripheral tissues, is by diamine oxidase-catalyzed oxidation into agmatine-aldehyde, which is then converted by aldehyde dehydrogenase into guanidinobutyrate and secreted by the kidneys .
Pharmacokinetics
Agmatine is present in small amounts in plant-, animal-, and fish-derived foodstuff, and gut microbial production is an added source for agmatine . Oral agmatine is absorbed from the gastrointestinal tract and readily distributed throughout the body .
Result of Action
The molecular and cellular effects of Agmatine’s action include its cardiovascular effects, such as mildly reducing heart rate and blood pressure . It also has several physiological effects, including potential therapeutic applications in cardioprotection, diabetes, decreased kidney function, neuroprotection, and psychiatric conditions .
Biochemical Analysis
Biochemical Properties
EN300-7427491 plays a role in influencing receptors associated with pain perception . In vitro studies have suggested that EN300-7427491 shows dose-dependent pain-relieving effects in the context of treating neuropathic pain . It is also known to interact with various transmembrane receptors, including alpha-2 adrenergic, imidazoline I1, and NMDA receptors .
Cellular Effects
EN300-7427491 has been shown to have effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to alleviate neuropathic pain and drug addiction, and it shows some potential in protecting against strokes and benefiting cognitive health .
Molecular Mechanism
At the molecular level, EN300-7427491 exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is an endogenous neuromodulator derived from L-arginine with an affinity for various transmembrane receptors .
Temporal Effects in Laboratory Settings
It has been used in various studies to understand its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of EN300-7427491 vary with different dosages in animal models . A reasonable and effective dosage of EN300-7427491 recommended for improvement of mental function would be between 1.6 and 6.4 mg per kilogram of bodyweight .
Metabolic Pathways
EN300-7427491 is involved in the metabolic pathways that include the mitochondrial enzyme arginine decarboxylase . It interacts with this enzyme in the process of its formation from L-arginine .
Transport and Distribution
EN300-7427491 is transported and distributed within cells and tissues. It is known to interact with the organic cation transporters from the SLC22 family .
Subcellular Localization
It is known that it is primarily synthesized in the human brain and is stored in neurons .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Aminobutyl)-2,6-dimethoxyphenol;hydrochloride typically involves a multi-step process. One common method starts with the alkylation of 2,6-dimethoxyphenol using 4-bromobutylamine. This reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The resulting intermediate is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(4-Aminobutyl)-2,6-dimethoxyphenol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Halogenating agents like thionyl chloride or bromine can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group typically yields quinones, while reduction of the nitro group results in the formation of an amine.
Scientific Research Applications
4-(4-Aminobutyl)-2,6-dimethoxyphenol;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in cellular signaling pathways.
Medicine: Research is ongoing into its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of various pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
4-(4-Aminobutyl)guanidine: Shares the aminobutyl group but differs in its core structure.
N-(4-Aminobutyl)-N-ethylisoluminol: Similar in having an aminobutyl group but used primarily in chemiluminescence applications.
Uniqueness
4-(4-Aminobutyl)-2,6-dimethoxyphenol;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
4-(4-aminobutyl)-2,6-dimethoxyphenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3.ClH/c1-15-10-7-9(5-3-4-6-13)8-11(16-2)12(10)14;/h7-8,14H,3-6,13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDQVKCOFSMMSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CCCCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.